REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:13]=[CH:14][C:15]=1[C:16]([F:19])([F:18])[F:17])[C:7](N(OC)C)=[O:8])[CH3:2].[CH3:20][Mg]Br.Cl>C1COCC1.CC(OC)(C)C>[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([C:7](=[O:8])[CH3:20])[CH:13]=[CH:14][C:15]=1[C:16]([F:17])([F:18])[F:19])[CH3:2]
|
Name
|
3-ethoxy-N-methoxy-N-methyl-4-trifluoromethyl-benzamide
|
Quantity
|
15.96 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=1C=C(C(=O)N(C)OC)C=CC1C(F)(F)F
|
Name
|
|
Quantity
|
38.37 mL
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
182 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
274 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(C)(C)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed up to 23° C.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for further 3 h at 23° C
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
Cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued at 23° C. for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent in vacuum
|
Type
|
WAIT
|
Details
|
left a yellow solid (13.10 g, 98%), which
|
Type
|
CUSTOM
|
Details
|
was used without further purification
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
C(C)OC=1C=C(C=CC1C(F)(F)F)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |